

Long-term stability of DC07090 stock solutions at -80°C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DC07090 dihydrochloride

Cat. No.: B1669870 Get Quote

Technical Support Center: DC07090

Welcome to the technical support center for DC07090. This guide is intended for researchers, scientists, and drug development professionals, providing essential information on the handling, storage, and application of DC07090.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term stability of DC07090 stock solutions at -80°C?

Currently, there is no publicly available data specifically detailing the long-term stability of DC07090 stock solutions stored at -80°C. As a general practice for small molecule inhibitors, it is recommended to prepare fresh solutions for critical experiments. For long-term storage, aliquoting stock solutions into single-use vials is advised to minimize freeze-thaw cycles.[1] Storing stock solutions at -80°C is a common method for preserving the integrity of many small molecules.[2] However, for definitive stability, it is recommended to conduct an in-house stability study (see Experimental Protocols section for a general method).

Q2: What is DC07090 and its mechanism of action?

DC07090 is a novel, non-peptidyl small molecule inhibitor of the human enterovirus 71 (EV71) 3C protease (3Cpro).[3][4] It functions as a reversible and competitive inhibitor of this viral enzyme.[4][5] The 3C protease is a crucial enzyme for the EV71 life cycle, as it is responsible







for cleaving the viral polyprotein into mature, functional proteins required for replication.[3][6] By inhibiting 3Cpro, DC07090 effectively blocks this process and halts viral replication.[3][4]

Q3: What is the recommended solvent for preparing a stock solution of DC07090?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of DC07090.[7] It is advisable to use anhydrous, high-purity DMSO to prevent degradation of the compound due to moisture.[7]

Q4: My DC07090 precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation is a common issue with hydrophobic small molecules like DC07090 when diluting a concentrated DMSO stock into an aqueous solution.[7] To avoid this, a gradual dilution strategy is recommended. Instead of a single large dilution, perform serial dilutions in 100% DMSO to create an intermediate stock that is closer to your final working concentration. Then, add this intermediate stock to your pre-warmed cell culture medium while vortexing or swirling to ensure rapid and even dispersion.[7]

Q5: What are the known in vitro activity values for DC07090?

The inhibitory and cytotoxic properties of DC07090 have been characterized in several studies. The key quantitative data is summarized in the table below.

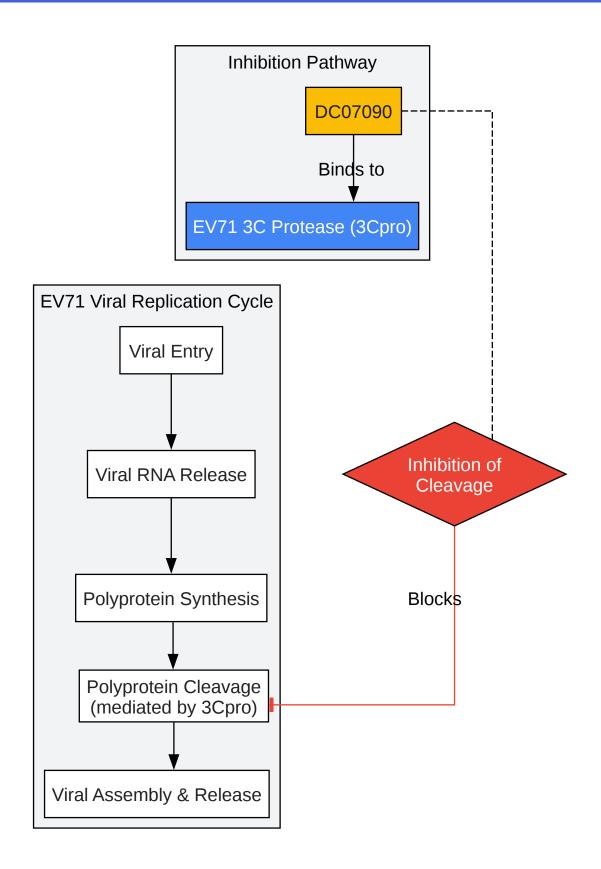
Data Presentation Physicochemical and In Vitro Properties of DC07090



Parameter	Value	Description	Source
IC50	21.72 ± 0.95 μM	The concentration required to inhibit 50% of EV71 3Cpro enzymatic activity in vitro.	[4][5]
EC50 (EV71)	22.09 ± 1.07 μM	The concentration required to inhibit 50% of EV71 replication in cell-based assays.	[4][5]
EC50 (CVA16)	27.76 ± 0.88 μM	The concentration required to inhibit 50% of Coxsackievirus A16 replication.	[4]
Kı	23.29 ± 12.08 μM	The inhibition constant, indicating the binding affinity of DC07090 to the EV71 3C protease.	[4][5]
CC50	> 200 μM	The concentration that causes 50% cytotoxicity in host cells, indicating low toxicity.	[4][8]

Signaling Pathway and Workflow Diagrams

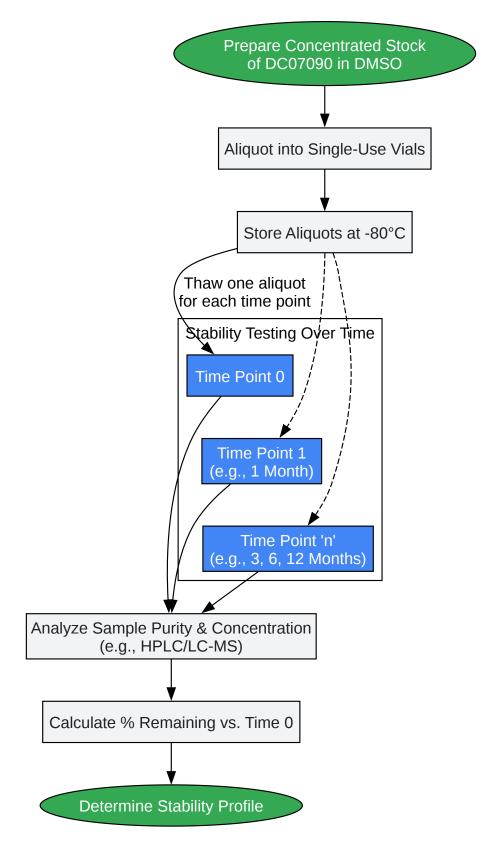




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Inhibition of EV71 Replication by DC07090





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Workflow for Long-Term Stability Assessment



Experimental Protocols

Protocol: Hypothetical Long-Term Stability Assessment of DC07090 at -80°C

This protocol provides a general framework for assessing the stability of DC07090 in a DMSO stock solution.

- 1. Materials:
- DC07090 powder
- Anhydrous, high-purity DMSO
- Sterile, low-binding microcentrifuge tubes
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- LC-MS system for identity confirmation (optional)
- -80°C freezer
- 2. Procedure:
- Stock Solution Preparation:
 - On Day 0, accurately weigh DC07090 powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
 - Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) or brief sonication can be applied if necessary.[7]
- Aliquoting and Storage:
 - Immediately after preparation, aliquot the stock solution into multiple single-use, tightly sealed, low-binding tubes. This prevents contamination and minimizes freeze-thaw cycles for the bulk of the stock.



- Retain one aliquot for immediate analysis (Time 0).
- Store all other aliquots in a designated box at -80°C.
- Sample Analysis at Time Points:
 - At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from the -80°C freezer.
 - Allow the aliquot to thaw completely at room temperature.
 - Prepare the sample for HPLC analysis by diluting it to an appropriate concentration (e.g., 100 μM) in the mobile phase.
- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[3]
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.[3]
 - Detection: UV detector set to a wavelength appropriate for DC07090.
 - Injection: Inject the diluted sample and run the HPLC method.
 - Data Acquisition: Record the chromatogram, noting the peak area and retention time of the parent DC07090 peak.
- 3. Data Analysis:
- For each time point, calculate the peak area of the DC07090 compound.
- Determine the percentage of DC07090 remaining relative to the initial time point (Time 0).
 - % Remaining = (Peak Area at time 't' / Peak Area at Time 0) x 100
- A compound is often considered stable if the amount remaining is within a predefined limit (e.g., ≥95%) of the initial concentration.



 Analyze chromatograms for the appearance of new peaks, which may indicate degradation products. If available, use LC-MS to identify these species.

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- To cite this document: BenchChem. [Long-term stability of DC07090 stock solutions at -80°C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669870#long-term-stability-of-dc07090-stock-solutions-at-80-c]

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